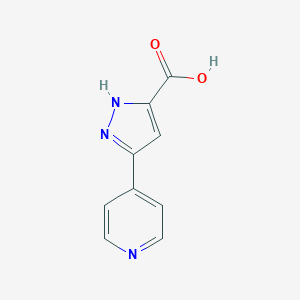![molecular formula C13H11N3O5 B185632 [3-(2,4-Dinitroanilino)phenyl]methanol CAS No. 301326-28-3](/img/structure/B185632.png)
[3-(2,4-Dinitroanilino)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2,4-Dinitroanilino)phenyl]methanol, commonly known as DNAM, is a chemical compound that has been widely used in scientific research. DNAM is a derivative of 2,4-dinitrophenylhydrazine and has been used in the synthesis of various organic compounds. Its unique structure and properties make it a valuable tool for researchers in different fields of study.
作用機序
DNAM is a nucleophilic reagent that can react with electrophilic compounds, such as aldehydes and ketones. The reaction between DNAM and an aldehyde or ketone yields a yellow crystalline solid, which can be used for identification and quantification purposes. The reaction mechanism involves the formation of a hydrazone intermediate, which is stabilized by the electron-withdrawing nitro groups in DNAM.
Biochemical and Physiological Effects
DNAM has been shown to have some biochemical and physiological effects. DNAM has been reported to inhibit the growth of some bacterial strains, including E. coli and Staphylococcus aureus. DNAM has also been shown to have some antitumor activity in vitro. However, the exact mechanism of action of DNAM in these biological systems is not well understood.
実験室実験の利点と制限
DNAM has several advantages as a reagent in laboratory experiments. DNAM is a stable and relatively inexpensive reagent that can be easily synthesized in the laboratory. DNAM is also a versatile reagent that can be used in a wide range of organic synthesis and analytical chemistry applications. However, DNAM has some limitations as a reagent in laboratory experiments. DNAM is a toxic and potentially hazardous compound that should be handled with care. DNAM is also a relatively weak nucleophile and may not react with some electrophilic compounds.
将来の方向性
There are several future directions for research on DNAM. One potential direction is the development of new synthetic methods for DNAM and its derivatives. Another potential direction is the investigation of the biological activity of DNAM and its derivatives. The exact mechanism of action of DNAM in biological systems is not well understood, and further research is needed to elucidate this mechanism. Additionally, the development of new applications for DNAM in organic synthesis and analytical chemistry is another potential future direction for research on this compound.
合成法
DNAM can be synthesized by reacting 2,4-dinitrophenylhydrazine with benzaldehyde in the presence of an acid catalyst. The reaction yields DNAM as a yellow crystalline solid. The purity of DNAM can be improved by recrystallization from a suitable solvent.
科学的研究の応用
DNAM has been used in various scientific research applications, including organic synthesis, analytical chemistry, and biochemistry. DNAM is a versatile reagent that can be used in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. DNAM has also been used as a reagent for the determination of aldehydes and ketones in analytical chemistry.
特性
CAS番号 |
301326-28-3 |
|---|---|
製品名 |
[3-(2,4-Dinitroanilino)phenyl]methanol |
分子式 |
C13H11N3O5 |
分子量 |
289.24 g/mol |
IUPAC名 |
[3-(2,4-dinitroanilino)phenyl]methanol |
InChI |
InChI=1S/C13H11N3O5/c17-8-9-2-1-3-10(6-9)14-12-5-4-11(15(18)19)7-13(12)16(20)21/h1-7,14,17H,8H2 |
InChIキー |
HMLQAZXLVANBQI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CO |
正規SMILES |
C1=CC(=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





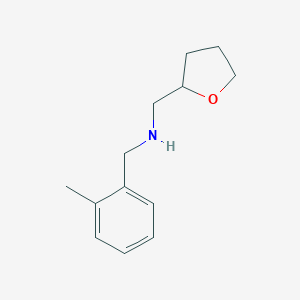

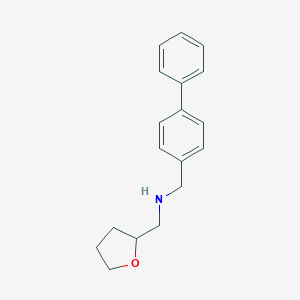

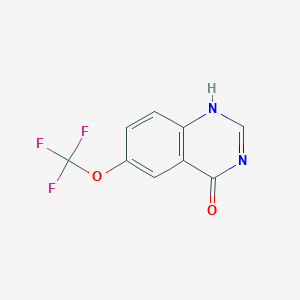
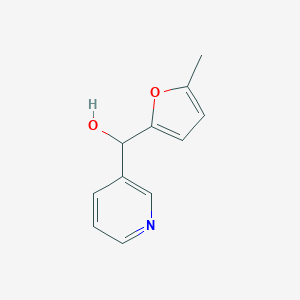
![[2-(1-Azepanylmethyl)phenyl]methanol](/img/structure/B185563.png)

![N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide](/img/structure/B185566.png)
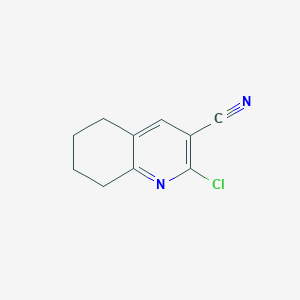
![4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B185569.png)
